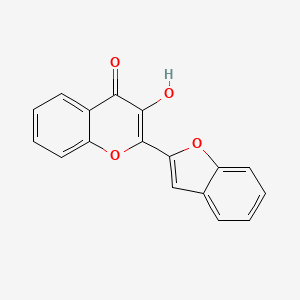

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

概要

説明

The compound “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” is a type of benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis

Benzofuran compounds can be synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .科学的研究の応用

Photophysical Properties and Fluorescent Probes

The compound's photophysical and spectral properties have been studied, highlighting its potential as a fluorescent probe. Studies on 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (a related compound) have shown significant shifts in absorption and fluorescence emission peaks in various solvents, indicating its utility in solvatochromic analysis and as a potential molecule for hydrogen bond and solvent polarity properties (Renuka et al., 2019).

Crystal and Molecular Structure Analysis

The crystal structure of related compounds has been analyzed, providing insights into molecular interactions and stability. For instance, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide has been determined, revealing intermolecular hydrogen bonds and π-π interactions, which are critical for understanding molecular interactions and stability (Anuradha et al., 2012).

Synthesis and Chemical Properties

Various methods have been developed for synthesizing derivatives of this compound, which are useful in creating diverse chemical structures. For example, the synthesis of 9H-furo[2,3-f]Chromene derivatives using ZnO nanoparticles demonstrates an effective and green synthetic method for generating these compounds (Rostami-Charati et al., 2015).

Antibacterial Activity

There is research indicating that derivatives of this compound exhibit antibacterial properties. A study reported the synthesis of new derivatives and their antibacterial activity against various bacterial strains, showcasing the potential pharmaceutical applications of these compounds (Behrami & Dobroshi, 2019).

Potential in Material Science

The compound and its derivatives have applications in material science. For example, the study of the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group derived from a related benzofuran compound shows potential applications in material science and engineering (Çelik & Coskun, 2018).

Cancer Research

Compounds structurally related to 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one have shown potential in cancer research. For instance, neolignans isolated from Daphniphyllum macropodum, containing benzofuran elements, exhibited significant antiproliferative activity against cancer cell lines (Ma et al., 2017).

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” and similar compounds.

作用機序

Target of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be an effective derivative against S. aureus and E. coli .

Biochemical Pathways

Benzofuran compounds have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects .

Action Environment

A study has reported the biosynthesis of a benzofuran derivative from dibenzofuran using whole cells of pseudomonas putida strain b6-2 . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

生化学分析

Biochemical Properties

The biochemical properties of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one are largely determined by its interactions with various biomolecules. For instance, it has been shown to interact with enzymes such as Src kinase . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzyme .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to have anticancer activity against the human ovarian cancer cell line A2780 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level. For example, it has been shown to bind to enzymes such as Src kinase, leading to inhibition of the enzyme’s activity . This can result in changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to undergo photoinduced 6π-electrocyclization, a process that can lead to the synthesis of other compounds . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, it has been shown to induce profound dose-related behavioral activation in rats

Metabolic Pathways

This compound is involved in various metabolic pathways . For example, it has been shown to be a part of the dibenzofuran lateral pathway . This pathway involves several enzymes and cofactors, and the compound may have effects on metabolic flux or metabolite levels.

特性

IUPAC Name |

2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXLIAJGDRMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

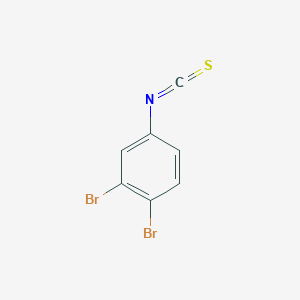

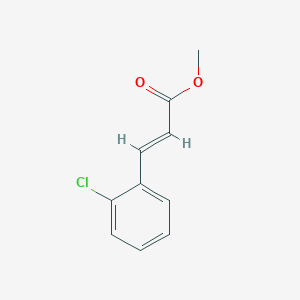

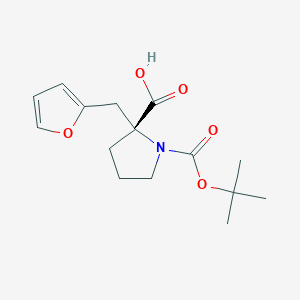

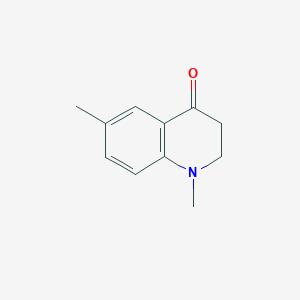

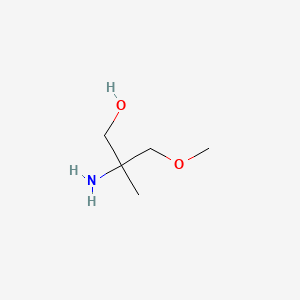

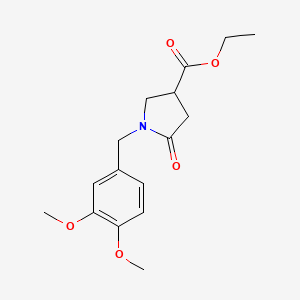

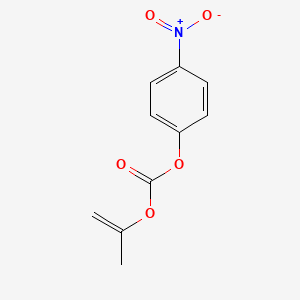

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

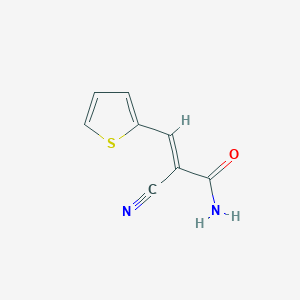

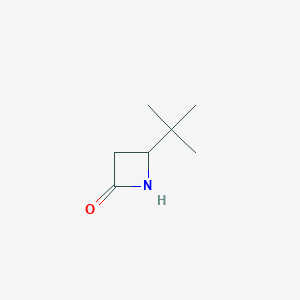

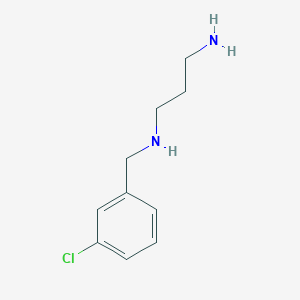

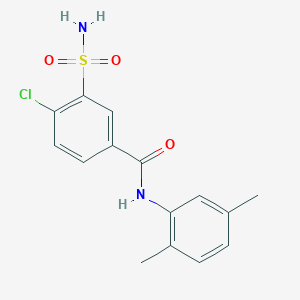

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)